Desethylsebutylazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYDDULRGBGGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407557 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37019-18-4 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Desethylsebutylazine: Chemical Structure, Properties, and Analysis

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylsebutylazine, a lesser-known derivative of the chlorotriazine herbicide family, presents a unique case study in the nuanced world of agrochemical research and development. As a metabolite of the herbicide sebuthylazine, its presence in environmental matrices and potential biological activity necessitates a thorough understanding of its chemical and toxicological profile. This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, analysis, and inferred biological interactions. While specific research on this compound is limited, this document leverages extensive data from structurally similar chlorotriazine herbicides to provide a robust and scientifically grounded resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine, is a key metabolite of the herbicide sebuthylazine.[1][2] Its chemical structure is characterized by a 1,3,5-triazine ring substituted with a chlorine atom, a primary amino group, and a sec-butylamino group. The defining feature that distinguishes it from its parent compound is the absence of an ethyl group on one of the amino substituents.

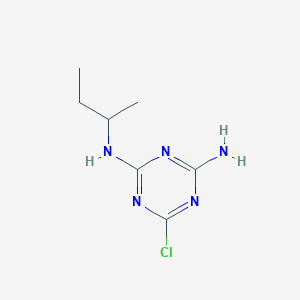

Chemical Structure

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClN₅ | [1] |

| Molecular Weight | 201.66 g/mol | [1] |

| IUPAC Name | 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 37019-18-4 | [1] |

| Synonyms | Sebuthylazin-desethyl, 6-Chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine | [1] |

| Boiling Point (predicted) | 395.5 °C at 760 mmHg | |

| Density (predicted) | 1.32 g/cm³ | |

| Refractive Index (predicted) | 1.612 | |

| Kovats Retention Index | 1780 (semi-standard non-polar) | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed in a two-step reaction:

-

Monosubstitution: Reaction of cyanuric chloride with one equivalent of sec-butylamine at a low temperature (typically 0-5 °C) in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the liberated HCl. This step yields 2-chloro-4-(sec-butylamino)-6-chloro-1,3,5-triazine. The temperature control is critical to prevent disubstitution.

-

Disubstitution: The resulting dichlorotriazine is then reacted with ammonia (aqueous or gaseous) at a slightly elevated temperature (e.g., 20-50 °C) to replace a second chlorine atom, yielding this compound.

Caption: Proposed synthesis pathway for this compound.

Critical Experimental Considerations

-

Solvent System: A mixed solvent system, such as acetone/water, is often employed in the synthesis of triazine herbicides to facilitate the dissolution of both the organic and inorganic reactants.[3]

-

pH Control: Maintaining a slightly alkaline pH is crucial for trapping the HCl byproduct and driving the reaction to completion.

-

Temperature Management: The stepwise substitution of chlorine atoms on the triazine ring is highly temperature-dependent.[4] Precise temperature control is paramount to achieve the desired product and minimize the formation of di- and tri-substituted byproducts.

Analytical Methodologies

The detection and quantification of this compound, particularly at trace levels in environmental and biological matrices, rely on sophisticated chromatographic techniques coupled with mass spectrometry. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of triazine herbicides and their metabolites.[5][6]

3.1.1. Sample Preparation Protocol for Water Samples

-

Solid-Phase Extraction (SPE): Acidify the water sample to pH 3-4 and pass it through a C18 SPE cartridge. This step concentrates the analyte and removes interfering substances.

-

Elution: Elute the analyte from the SPE cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the GC injection system (e.g., acetone or ethyl acetate).

3.1.2. GC-MS Instrumental Parameters (Typical)

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |

3.1.3. Visualization of the GC-MS Workflow

Caption: General workflow for GC-MS analysis of this compound in water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS, particularly for complex matrices, and is often considered the gold standard for pesticide residue analysis.

3.2.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach suitable for a wide range of pesticides in various food and environmental matrices.

-

Extraction: Homogenize the sample and extract with acetonitrile.

-

Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.

-

Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and add a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.

-

Centrifugation and Filtration: Centrifuge the sample and filter the supernatant before LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumental Parameters (Typical)

| Parameter | Setting |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient program to achieve separation |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Pharmacology and Mechanism of Action (Inferred)

As this compound is a chlorotriazine, its primary mechanism of action is inferred to be the same as other herbicides in this class.

Inhibition of Photosynthesis

The primary herbicidal activity of triazines is the inhibition of photosynthesis at Photosystem II (PSII).[7][8] They bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately cell death in susceptible plants.

Caption: Inferred mechanism of action of this compound.

Mammalian Pharmacology (Inferred)

While not intended for mammalian systems, chlorotriazine herbicides can exert pharmacological effects. Studies on related compounds like atrazine and cyanazine have shown that they can disrupt endocrine function and interact with neurotransmitter systems.[5][6][9] These effects are generally observed at much higher concentrations than those typically found in the environment. The toxicokinetics of chlorotriazines in mammals generally involve rapid absorption, distribution, extensive metabolism, and excretion.[8]

Toxicology and Metabolism (Inferred)

The toxicological profile of this compound is not well-characterized. However, by examining the toxicology of its parent compound, sebuthylazine, and other chlorotriazines, a potential risk profile can be inferred.

Acute and Chronic Toxicity

Based on data for terbuthylazine, a structurally similar chlorotriazine, the acute oral and dermal toxicity of sebuthylazine and its metabolites is expected to be low.[10] Chronic exposure to chlorotriazines in animal studies has been associated with effects on the endocrine system and, in some cases, an increased incidence of mammary tumors in female rats.[7] It is important to note that the doses used in these studies are typically much higher than human exposure levels.

Metabolism

The metabolism of chlorotriazines in mammals primarily occurs in the liver and involves several key pathways:[11][12]

-

N-Dealkylation: The removal of the sec-butyl group from this compound would be a likely metabolic step.

-

Hydroxylation: The alkyl side chain can be hydroxylated.

-

Glutathione Conjugation: The chlorine atom on the triazine ring can be displaced by glutathione, a major detoxification pathway.

The resulting metabolites are generally more polar and are excreted in the urine and feces.[10]

Caption: Inferred metabolic pathways of this compound.

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of this compound are critical factors in assessing its potential ecological impact. As a metabolite of sebuthylazine, its presence in soil and water is a key consideration.

Environmental Degradation

The degradation of triazine herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. The primary degradation pathways include:

-

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of triazines through dealkylation and dechlorination.

-

Hydrolysis: The chlorine atom can be replaced by a hydroxyl group through chemical hydrolysis, particularly under acidic or alkaline conditions.

Ecotoxicity

The ecotoxicity of chlorotriazines is most pronounced in aquatic plants and algae due to their primary mechanism of action.[10] The toxicity to fish, invertebrates, and birds is generally low. However, the chronic effects of low-level exposure on sensitive aquatic ecosystems warrant further investigation.

Regulatory Status and Conclusion

The regulatory status of sebuthylazine, the parent compound of this compound, varies by region, with its use being largely obsolete in many areas.[2] There are no specific regulatory limits established for this compound in drinking water or food commodities in most jurisdictions. However, general limits for pesticides and their metabolites may apply.

References

-

Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. (n.d.). Frontiers. [Link]

-

Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. (2021). Current Drug Metabolism, 22(10), 779-790. [Link]

-

Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. (2003). Chemosphere, 52(9), 1627-1632. [Link]

-

Chlorotriazine Herbicides and Metabolites Activate an ACTH-dependent Release of Corticosterone in Male Wistar Rats. (2010). Toxicological Sciences, 118(1), 96-105. [Link]

-

Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes. (2002). Environmental Health Perspectives, 110(10), 1025-1031. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (2020). IOP Conference Series: Materials Science and Engineering, 736, 022038. [Link]

-

Sebuthylazine (Ref: GS 13528). (2025). University of Hertfordshire. [Link]

- Process for the substitution of chlorine atoms of cyanuric chloride. (1977).

-

Sebuthylazine desethyl. (n.d.). Analytical Standard Solutions (A2S). [Link]

-

Public Release Summary on the Evaluation of the Active Constituent Terbuthylazine in the Product Swimcare T Swimming Pool Algaecide. (2001). Australian Pesticides and Veterinary Medicines Authority. [Link]

- Process for reacting cyanuric chloride with ammonia or with amines. (1987).

-

Identification of enzymes involved in the metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in human liver microsomes. (1997). Chemical Research in Toxicology, 10(10), 1152-1159. [Link]

-

Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. (2004). INIS-IAEA. [Link]

-

Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 1000-1008. [Link]

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). Molecules, 27(1), 22. [Link]

-

Sebuthylazine. (n.d.). PubChem. [Link]

-

In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans. (1996). Drug Metabolism and Disposition, 24(8), 883-891. [Link]

-

Effects of sub-chronic exposure to terbuthylazine on DNA damage, oxidative stress and parent compound/metabolite levels in adult male rats. (2017). Food and Chemical Toxicology, 108(Pt A), 123-131. [Link]

-

Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. (2007). Archives of Environmental Contamination and Toxicology, 52(2), 209-215. [Link]

-

Terbuthylazine. (2011). Australian Drinking Water Guidelines. [Link]

-

Synthesis and Properties of Some Cyanuric Chloride Derivatives. (1962). Defense Technical Information Center. [Link]

-

Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). (2025). Environmental Science and Pollution Research, 32(38), 58941-58952. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-102. [Link]

-

Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells. (2018). Food and Chemical Toxicology, 115, 336-345. [Link]

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). Agronomy, 12(3), 648. [Link]

-

Development and validation of a simple GC-MS method for the simultaneous determination of 11 anticholinesterase pesticides in blood--clinical and forensic toxicology applications. (2013). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 927, 184-190. [Link]

-

Current Drug Metabolism. (2021). Current Drug Metabolism, 22(10), 779-790. [Link]

-

Mammalian drug metabolism. (1983). Journal of Natural Products, 46(1), 71-78. [Link]

-

Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. (2004). INIS-IAEA. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-102. [Link]

-

Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology. (2018). Analytical Methods, 10(36), 4448-4456. [Link]

-

Synthetic scheme for 2,4-diamino-6-chloro-[5][6][7]triazines. (n.d.). ResearchGate. [Link]

-

Terbuthylazine (TBA) in Drinking-water. (2003). World Health Organization. [Link]

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). Molecules, 11(1), 81-102. [Link]

-

MET-11106D-50MG. (n.d.). Greyhound Chromatography. [Link]

-

Review of the existing maximum residue levels for terbuthylazine according to Article 12 of Regulation (EC) No 396/2005. (2020). EFSA Journal, 18(1), e05980. [Link]

-

2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. (2019). Mol-Instincts. [Link]

-

DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]

Sources

- 1. This compound | C7H12ClN5 | CID 5018112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]

- 3. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 4. oaji.net [oaji.net]

- 5. Effects of the chlorotriazine herbicide, cyanazine, on GABA(A) receptors in cortical tissue from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays [frontiersin.org]

- 8. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. apvma.gov.au [apvma.gov.au]

- 11. In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to Desethylsebutylazine (CAS 37019-18-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Desethylsebutylazine, a significant metabolite of the triazine herbicide Sebuthylazine. Synthesizing data from analytical chemistry, toxicology, and environmental science, this document offers field-proven insights and detailed methodologies for professionals engaged in research and development.

Introduction and Chemical Identity

This compound, with the CAS number 37019-18-4, is a chemical compound classified as a chloro-1,3,5-triazine.[1][2] It is primarily recognized as a degradation product and metabolite of Sebuthylazine, a selective herbicide.[3] The presence of this compound in environmental samples serves as a key indicator of the use and metabolic fate of its parent compound. Its IUPAC name is 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine.[1][3] The molecular formula of this compound is C7H12ClN5, and it has a molecular weight of 201.66 g/mol .[1][3]

Due to its persistence and potential for environmental contamination, this compound is of significant interest to environmental scientists and regulatory bodies. It is commonly used as an analytical standard to monitor for the presence of Sebuthylazine residues in soil and water.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing analytical methods and predicting its environmental behavior.

| Property | Value | Source |

| CAS Number | 37019-18-4 | [1][3] |

| Molecular Formula | C7H12ClN5 | [1][3] |

| Molecular Weight | 201.66 g/mol | [1][3] |

| IUPAC Name | 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | [1][3] |

| Synonyms | Sebuthylazin-desethyl, 6-Chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine | [1] |

| Kovats Retention Index | 1780 (Semi-standard non-polar) | [1][3] |

Synthesis Pathway

The synthesis of this compound, like other s-triazine herbicides, is based on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. While a specific detailed protocol for this compound is not widely published, a logical synthetic route can be extrapolated from the known synthesis of its parent compound, Sebuthylazine, and other triazine derivatives.

The synthesis of Sebuthylazine involves a two-step reaction where cyanuric chloride is first reacted with ethylamine, followed by a reaction with sec-butylamine. Logically, the synthesis of this compound would involve the reaction of cyanuric chloride with sec-butylamine and ammonia.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: In a well-ventilated fume hood, dissolve cyanuric chloride in a suitable inert solvent such as acetone or tetrahydrofuran in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

First Substitution: Cool the solution to 0-5 °C using an ice bath. Slowly add a stoichiometric equivalent of sec-butylamine, dissolved in the same solvent, from the dropping funnel while maintaining the temperature. The reaction is typically carried out in the presence of an acid scavenger, such as sodium carbonate, to neutralize the hydrochloric acid formed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the formation of the monosubstituted intermediate (2,4-dichloro-6-(sec-butylamino)-1,3,5-triazine).

-

Second Substitution: Once the first substitution is complete, raise the temperature to room temperature or slightly above. Add an aqueous solution of ammonia to the reaction mixture.

-

Final Reaction and Isolation: Stir the reaction mixture until TLC indicates the complete consumption of the intermediate. The product, this compound, will precipitate out of the solution. Collect the solid product by filtration, wash with water to remove any remaining salts, and then with a small amount of cold solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Methodology

The detection and quantification of this compound in environmental matrices are critical for monitoring and risk assessment. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD).

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step before instrumental analysis is the extraction and pre-concentration of the analyte from the sample matrix. Solid-phase extraction is a widely used technique for this purpose.

Caption: General workflow for Solid-Phase Extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS offers high sensitivity and selectivity for the analysis of this compound.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or ion trap).

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and reduce matrix interference. The characteristic ions for this compound would be monitored. According to the NIST Mass Spectrometry Data Center, key mass-to-charge ratios (m/z) for this compound include 172, 174, and 108.[1]

-

Data Analysis: Identification is based on the retention time and the relative abundance of the selected ions compared to an authentic standard. Quantification is typically performed using an internal standard method.

Mechanism of Action and Toxicology

As a metabolite of a triazine herbicide, the primary mechanism of action of this compound is expected to be the inhibition of photosynthesis.

Caption: Mechanism of action of triazine herbicides.

Triazine herbicides, including Sebuthylazine and its metabolites, act by binding to the D1 quinone-binding protein in photosystem II (PSII) of plant chloroplasts. This binding blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for photosynthesis. This ultimately leads to the death of susceptible plants.

Toxicological Profile:

The toxicological data specifically for this compound is limited. However, the broader class of triazine herbicides has been studied extensively.

-

Endocrine Disruption: Several triazine herbicides have been identified as potential endocrine disruptors. They can interfere with the normal functioning of the endocrine system, potentially leading to adverse reproductive and developmental effects.

-

Metabolism: In mammals, triazine herbicides are metabolized in the liver, primarily through N-dealkylation and conjugation with glutathione. The formation of this compound from Sebuthylazine is an example of N-dealkylation.

-

Human Health: While the acute toxicity of many triazine herbicides is low, there are concerns about the potential long-term health effects of chronic exposure, including potential carcinogenic effects. Regulatory agencies worldwide have set maximum contaminant levels for triazine herbicides in drinking water.

Further research is needed to fully elucidate the specific toxicological profile of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a certified reference material for analytical and research purposes.

-

Environmental Monitoring: It is used as a standard in the analysis of environmental samples (water, soil, etc.) to detect and quantify the presence of Sebuthylazine and its degradation products. This is crucial for assessing the extent of environmental contamination and for enforcing regulatory limits.

-

Metabolism Studies: this compound is used in studies investigating the metabolic pathways of Sebuthylazine in various organisms and environmental systems. Understanding these pathways is essential for predicting the environmental fate and potential ecological impact of the parent herbicide.

-

Toxicology Research: It can be used as a test substance in toxicological studies to determine its specific toxicity and to compare it with the parent compound and other metabolites.

Currently, there are no known applications of this compound in drug development. Its herbicidal mode of action, which targets a process specific to plants, makes it an unlikely candidate for therapeutic applications in humans or animals.

Conclusion

This compound is a key metabolite of the herbicide Sebuthylazine and an important analyte in environmental monitoring. A comprehensive understanding of its chemical properties, synthesis, and analytical detection methods is essential for researchers and scientists in the fields of environmental science, analytical chemistry, and toxicology. While its primary role is that of an analytical standard, its study provides valuable insights into the environmental fate and potential impact of the widely used triazine class of herbicides. Further research into its specific toxicological profile is warranted to fully assess its risk to environmental and human health.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Deethylatrazine. National Center for Biotechnology Information. [Link]

-

Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

-

ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-[1][4]triazines. [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

PMC. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. [Link]

-

ResearchGate. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

-

AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

-

NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Institute of Standards and Technology. [Link]

-

PubChem. Sebuthylazine. National Center for Biotechnology Information. [Link]

-

ATSDR. Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

PubMed. The use of diethylcarbamazine (hetrazan or notezine) in Tahiti as an aid in the control of filariasis. [Link]

-

Consumer Product Safety Commission. Toxicity review of diethyl phthalate (DEP). [Link]

-

MDPI. Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model. [Link]

-

NCBI Bookshelf. Toxicological Profile for Ethylbenzene. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the N-Deethylation of Sebuthylazine: Pathway, Mechanisms, and Analytical Validation

Abstract: The herbicide sebuthylazine, a member of the s-triazine class, undergoes significant metabolic transformation in various biological and environmental systems. A primary and critical step in its degradation is the N-deethylation to form desethylsebutylazine. This transformation reduces the phytotoxicity of the parent compound but results in a metabolite that retains structural similarity and may exhibit its own environmental persistence and biological activity. Understanding the intricate mechanisms, enzymatic drivers, and analytical methodologies for this pathway is paramount for researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the sebuthylazine degradation pathway, focusing on the enzymatic systems responsible, detailed experimental protocols for its investigation, and the analytical techniques required for robust quantification.

Introduction: Sebuthylazine and the Significance of N-Dealkylation

Sebuthylazine, [N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine], is a selective herbicide used to control broadleaf and grassy weeds.[1][2] Like other s-triazine herbicides, its mode of action involves the inhibition of photosynthesis.[3] The environmental fate and biological efficacy of sebuthylazine are intrinsically linked to its metabolic degradation. One of the principal metabolic routes is N-dealkylation, a process that involves the removal of one of the N-alkyl side chains from the triazine ring.[4][5]

The conversion to this compound specifically involves the cleavage of the ethyl group, a reaction that can occur in plants, microorganisms, and mammals.[4][6] This process is a key detoxification step, as the resulting metabolite generally exhibits reduced herbicidal activity. However, the presence of this compound and other metabolites in soil and water is a significant consideration for environmental monitoring, as they contribute to the total toxic residue. Therefore, a detailed understanding of this degradation pathway is crucial for comprehensive risk assessment and the development of effective bioremediation strategies.

Biochemical Mechanisms of Sebuthylazine Degradation

The transformation of sebuthylazine to this compound is not a spontaneous chemical reaction but is predominantly catalyzed by specific enzyme systems. Both biotic and abiotic factors can contribute to herbicide degradation, but N-dealkylation is overwhelmingly a biological process.[7]

Primary Metabolic Pathway: Oxidative N-Deethylation

The core reaction is the oxidative removal of the ethyl group attached to one of the amino nitrogens on the triazine ring. This two-step process is primarily mediated by Cytochrome P450 monooxygenases.

-

Hydroxylation: The P450 enzyme catalyzes the insertion of an oxygen atom from O₂ into a C-H bond on the α-carbon of the ethyl group, forming an unstable hydroxyethyl intermediate. This reaction requires a reducing agent, typically NADPH.[8][9]

-

Decomposition: The intermediate spontaneously decomposes, releasing the ethyl group as acetaldehyde (CH₃CHO) and leaving a primary amine on the triazine ring, thus forming this compound.

This enzymatic reaction is a cornerstone of Phase I metabolism for a vast number of xenobiotics, including many herbicides.[8][9]

Key Enzymatic Systems

a) Cytochrome P450 Monooxygenases (P450s)

In plants and animals, P450 enzymes, located in the endoplasmic reticulum, are the primary catalysts for N-dealkylation.[10] These enzymes are part of a sophisticated detoxification system that enhances the water solubility of foreign compounds, preparing them for further conjugation and excretion (Phase II and III metabolism).[8] In crops like maize, specific P450s (e.g., from the CYP81A family) are responsible for herbicide tolerance by rapidly metabolizing active compounds.[11] The rate of P450-mediated metabolism is a critical factor determining the selectivity and resistance of different plant species to triazine herbicides.[4][10]

b) Microbial Degradation

In the environment, soil and water microorganisms play a crucial role in the degradation of s-triazines.[12] Various bacterial strains have been identified that can utilize triazine herbicides as a source of nitrogen and sometimes carbon.[13][14] The degradation pathway in microbes can be initiated by hydrolytic or oxidative enzymes.[15][16] For instance, bacterial consortia have been shown to degrade the closely related herbicide terbuthylazine, producing desethylterbuthylazine through N-dealkylation, followed by further degradation of the triazine ring.[13][17] The enzymes involved, such as atrazine chlorohydrolase (AtzA) and subsequent amidohydrolases (AtzB, AtzC) in atrazine-degrading bacteria, catalyze sequential hydrolytic reactions that ultimately mineralize the compound.[16][18] While the initial step for sebuthylazine is oxidative dealkylation, subsequent microbial action is essential for complete environmental breakdown.

Abiotic Degradation

While enzymatic reactions are dominant, abiotic processes such as hydrolysis and photolysis can contribute to the overall degradation of triazine herbicides. Hydrolysis of the chlorine atom at the C2 position of the triazine ring can occur, especially at extreme pH values, forming the less toxic hydroxy-sebuthylazine.[7] However, N-dealkylation is not a significant abiotic pathway.[19]

Diagram 1: N-Deethylation of Sebuthylazine

A diagram illustrating the core chemical transformation.

Caption: Oxidative N-deethylation of Sebuthylazine to this compound.

Experimental Protocols for Pathway Analysis

To investigate the sebuthylazine degradation pathway, researchers can employ a combination of in vitro and in vivo systems coupled with sensitive analytical techniques.

Protocol 1: In Vitro Metabolism Assay with Plant Microsomes

This protocol assesses the capability of plant enzymes, primarily P450s, to metabolize sebuthylazine.

1. Microsome Preparation:

- Homogenize young plant tissue (e.g., maize shoots) in a cold extraction buffer (e.g., phosphate buffer with PVPP, ascorbate, and DTT).

- Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

2. Incubation Assay:

- Prepare reaction vials in a final volume of 200 µL containing:

- Phosphate buffer (pH 7.4)

- Plant microsomes (e.g., 50 µg protein)

- NADPH generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

- Sebuthylazine (e.g., 10 µM final concentration, dissolved in methanol or DMSO).

- Pre-incubate the mixture at 30°C for 5 minutes.

- Initiate the reaction by adding the NADPH generating system.

- Incubate at 30°C for a defined period (e.g., 60 minutes). Include a control reaction without the NADPH system.

- Stop the reaction by adding an equal volume of cold acetonitrile.

3. Sample Analysis:

- Centrifuge the quenched reaction to precipitate proteins.

- Analyze the supernatant for the presence of sebuthylazine and this compound using HPLC-MS/MS (see Protocol 3).

Protocol 2: Analytical Quantification via HPLC-MS/MS

This protocol provides a robust method for the simultaneous detection and quantification of sebuthylazine and its metabolite.

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.

- Load the aqueous sample (e.g., supernatant from the in vitro assay or a water sample) onto the cartridge.

- Wash the cartridge with water to remove interfering salts and polar compounds.

- Elute the analytes with a suitable organic solvent, such as acetonitrile or methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

2. HPLC-MS/MS Analysis:

- Chromatography:

- Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[20]

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for sebuthylazine and this compound to ensure high selectivity and sensitivity. For example:

- Sebuthylazine: [M+H]⁺ m/z 230.1 → fragments

- This compound: [M+H]⁺ m/z 202.1 → fragments

- Optimize collision energies for each transition to maximize signal intensity.

3. Quantification:

- Generate a calibration curve using analytical standards of sebuthylazine and this compound.

- Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Diagram 2: Experimental Workflow for Degradation Analysis

A flowchart detailing the process from sample incubation to final data analysis.

Caption: Workflow for analyzing sebuthylazine degradation.

Data Presentation

Clear and concise data presentation is essential for interpreting the results of degradation studies.

Table 1: Physicochemical Properties of Sebuthylazine and this compound

| Property | Sebuthylazine | This compound | Reference |

| Chemical Formula | C₉H₁₆ClN₅ | C₇H₁₂ClN₅ | [1],[21] |

| Molar Mass | 229.71 g/mol | 201.66 g/mol | [1],[21] |

| IUPAC Name | N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine | N-(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine | [1],[21] |

| Classification | Chlorotriazine Herbicide | Chlorotriazine Metabolite | [1],[21] |

Table 2: Example Time-Course Degradation Data

This table illustrates hypothetical data from an in vitro microsomal assay.

| Incubation Time (min) | Sebuthylazine Conc. (µM) | This compound Conc. (µM) |

| 0 | 10.00 | 0.00 |

| 15 | 8.52 | 1.48 |

| 30 | 6.98 | 3.02 |

| 60 | 4.75 | 5.25 |

| 120 | 2.11 | 7.89 |

Conclusion

The degradation of sebuthylazine to this compound via N-deethylation is a pivotal metabolic event driven primarily by Cytochrome P450 enzymes in higher organisms and various enzymatic systems in microorganisms. This transformation is a critical determinant of the herbicide's efficacy, selectivity, and environmental persistence. For researchers, a thorough understanding of this pathway, supported by robust experimental validation using techniques like HPLC-MS/MS, is essential. The protocols and information presented in this guide offer a framework for investigating this and similar xenobiotic metabolic pathways, ultimately contributing to safer agricultural practices and more accurate environmental risk assessments.

References

-

The role of plant glutathione S-transferases in herbicide metabolism. Illinois Experts. [Link]

-

Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. (2023). Outlooks on Pest Management, 34(4), 164-168. [Link]

-

The Role of Plant Glutathione S -Transferases in Herbicide Metabolism. ResearchGate. [Link]

-

Neuefeind, T., Reinemer, P., & Bieseler, B. (1997). Plant glutathione S-transferases and herbicide detoxification. Biological Chemistry, 378(3-4), 199-205. [Link]

-

Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review. (2024). Weed Science, Cambridge University Press & Assessment. [Link]

-

Preferential dealkylation reactions of s-triazine herbicides in the unsaturated zone. U.S. Geological Survey. [Link]

-

Cytochrome P450‐mediated herbicide metabolism in plants: current understanding and prospects. ResearchGate. [Link]

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). Toxics, 10(9), 529. [Link]

-

Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. (2023). Weed Science, Cambridge University Press & Assessment. [Link]

-

Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. ResearchGate. [Link]

-

Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. (2022). ACS Omega, 7(20), 17477–17487. [Link]

-

Shimabukuro, R. H., et al. (1971). Atrazine metabolism and herbicidal selectivity. Plant Physiology, 47(1), 10-14. [Link]

-

Preferential Dealkylation Reactions of s-Triazine Herbicides in the Unsaturated Zone. Adams, C. D., & Thurman, E. M. (1991). [Link]

-

Sebuthylazine. PubChem, National Center for Biotechnology Information. [Link]

-

Sebuthylazine (Ref: GS 13528). AERU, University of Hertfordshire. [Link]

-

Dimaano, N. G., & Iwakami, S. (2021). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(1), 22-32. [Link]

-

Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]

-

Fact Sheet Reregistration Eligibility Decision (RED) Terbuthylazine. (1995). U.S. Environmental Protection Agency. [Link]

-

Retracing the Rapid Evolution of an Herbicide-Degrading Enzyme by Protein Engineering. (2013). ACS Catalysis, 3(10), 2358–2367. [Link]

-

Chen, Y., et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Molecular Microbiology, 90(1), 125-137. [Link]

-

Udikovic-Kolic, N., et al. (2014). Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil. Applied and Environmental Microbiology, 80(1), 337-346. [Link]

-

ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. (2003). International Atomic Energy Agency. [Link]

-

Wackett, L. P., et al. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45. [Link]

-

Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. (2003). International Atomic Energy Agency. [Link]

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). Toxics, 10(9), 529. [Link]

-

Biodegradation of s-triazine xenobiotics. (1985). FEMS Microbiology Reviews, 32(3-4), 217-224. [Link]

-

Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation. (2005). Environmental Microbiology, 7(4), 470-480. [Link]

-

Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil. ResearchGate. [Link]

-

Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]

-

Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil. Semantic Scholar. [Link]

-

Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil. ResearchGate. [Link]

-

Cowles, J., et al. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7274-7280. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules, 28(19), 6932. [Link]

-

Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. ResearchGate. [Link]

-

Hawari, J., et al. (2001). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental Science & Technology, 35(5), 951-957. [Link]

Sources

- 1. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]

- 3. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazine herbicides [m.chemicalbook.com]

- 6. Preferential dealkylation reactions of s-triazine herbicides in the unsaturated zone | U.S. Geological Survey [usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Retracing the Rapid Evolution of an Herbicide-Degrading Enzyme by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound | C7H12ClN5 | CID 5018112 - PubChem [pubchem.ncbi.nlm.nih.gov]

Desethylsebutylazine as a Water Contaminant: A Technical Guide to Environmental Fate, Analysis, and Ecotoxicology

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract Desethylsebutylazine is a primary degradation product of the chlorotriazine herbicide sebuthylazine. As with many pesticide metabolites, its presence in aquatic environments is of growing concern due to its potential for mobility, persistence, and toxicity to non-target organisms. This guide provides a comprehensive technical overview for researchers and analytical scientists, detailing the formation, environmental fate, and toxicological significance of this compound. It offers a deep dive into the state-of-the-art analytical methodologies required for its trace-level detection in water, with a focus on providing field-proven, self-validating protocols for robust quantification.

Section 1: Genesis and Chemical Identity of this compound

The Parent Compound: Sebuthylazine

Sebuthylazine (N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the chlorotriazine class.[1] Like its chemical relatives, atrazine and terbuthylazine, it functions by inhibiting photosynthesis at photosystem II. Its application in agriculture leads to its eventual breakdown in the environment, creating a series of metabolites.

Formation and Properties of this compound

This compound (2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine) is formed through the microbial or chemical dealkylation of the parent sebuthylazine molecule, specifically the removal of the ethyl group.[2] This transformation is a common fate for many triazine herbicides.[2] Understanding the physicochemical properties of this metabolite is critical to predicting its environmental behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | [3] |

| CAS Number | 37019-18-4 | [3][4] |

| Molecular Formula | C₇H₁₂ClN₅ | [3][4] |

| Molecular Weight | 201.66 g/mol | [3][4][5] |

| XLogP3 | 1.97 | [4] |

| Boiling Point | 395.5°C at 760 mmHg | [4] |

| Density | 1.32 g/cm³ |[4] |

Why Metabolites Matter: The Rationale for Concern

The scientific and regulatory focus has expanded from parent pesticide compounds to include their major degradation products. This is because metabolites can:

-

Exhibit significant toxicity, sometimes approaching or even exceeding that of the parent compound.[6]

-

Possess greater water solubility and mobility, leading to a higher potential for groundwater contamination.[7]

-

Persist in the environment longer than the parent compound.

Therefore, monitoring for this compound is not merely an academic exercise but a necessary component of a comprehensive environmental risk assessment.

Section 2: Environmental Fate, Transport, and Occurrence

The journey of this compound from agricultural fields to water bodies is governed by a complex interplay of chemical transformations and physical transport processes.[8][9]

The Transformation Pathway

The primary pathway for the formation of this compound is the biodegradation of sebuthylazine in soil. This process involves the enzymatic removal of the N-ethyl group, a common metabolic route for N-alkylated herbicides.

Caption: Transformation of Sebuthylazine to this compound.

Factors Influencing Environmental Mobility

The fate and transport of this compound are dictated by its chemical properties and the characteristics of the surrounding environment.[8] Key factors include:

-

Soil Sorption: The partitioning coefficient between soil organic carbon and water (Koc) determines how strongly the compound binds to soil particles. Lower Koc values, typical for polar metabolites, lead to higher mobility and a greater risk of leaching into groundwater.

-

Water Solubility: Compared to parent triazines, dealkylated metabolites like desethylatrazine (a close analog) are generally more water-soluble, enhancing their transport via surface runoff and soil infiltration.[10]

-

Persistence: The rate of further degradation (its half-life in soil and water) determines its persistence. Triazine ring structures can be recalcitrant to complete mineralization.

Occurrence in Aquatic Systems

While specific monitoring data for this compound is sparse, extensive studies on the analogous compound, desethylterbuthylazine (TD), provide a reliable proxy. TD is frequently detected in both surface and groundwater across Europe, often at concentrations exceeding the European Union's drinking water limit of 0.1 µg/L for individual pesticides.[7][11] Its presence in leached water from agricultural fields confirms its high mobility.[7] This strongly suggests that this compound will be found in water bodies where the parent herbicide is used.

Section 3: Ecotoxicological Profile

The toxicological impact of this compound on aquatic life is a critical aspect of its risk profile. Data from closely related triazine metabolites are used to infer its likely effects.

Aquatic Toxicity

Studies on non-target aquatic organisms reveal that triazine metabolites can induce a range of adverse effects. Research on desethylterbuthylazine, for instance, has demonstrated chronic toxicity to aquatic invertebrates and fish.[11][12]

Table 2: Summary of Ecotoxicological Effects of Analogous Triazine Metabolites

| Organism | Compound | Effect | Concentration | Source |

|---|---|---|---|---|

| Common Carp (Cyprinus carpio) | Desethylterbuthylazine | 31-day LC50 (mortality) | 441.6 µg/L | [13] |

| Common Carp (Cyprinus carpio) | Desethylterbuthylazine | Delayed development, lower weight | 900-1800 µg/L | [13] |

| Red Swamp Crayfish (Procambarus clarkii) | Desethylterbuthylazine | Oxidative stress, histopathological changes | 2.9 µg/L | [11] |

| Amphipods & Algae | Desethylatrazine (DEA) | Less acutely toxic than parent Atrazine | >1,500 µg/L (IC50) |[14] |

Oxidative Stress and Histopathological Damage

A key mechanism of sublethal toxicity for triazine metabolites is the induction of oxidative stress.[12] Exposure to environmentally relevant concentrations of desethylterbuthylazine (as low as 2.9 µg/L) was found to cause oxidative damage and histopathological changes in the hepatopancreas and gills of crayfish.[11] In common carp, exposure led to significant alterations in the kidney tubular system.[13] These findings underscore the potential for low-concentration, chronic exposure to cause significant physiological harm to aquatic organisms.

Section 4: Analytical Methodologies for Detection and Quantification

Accurate quantification of this compound in water requires highly sensitive and specific analytical methods capable of measuring trace concentrations (ng/L to µg/L).

The Analytical Challenge

The primary challenges are the low environmental concentrations and the presence of complex sample matrices (e.g., dissolved organic matter in surface water) that can interfere with analysis.[15] The polarity of this compound also influences the choice of analytical technique.

General Analytical Workflow

The overall process involves sample collection, preservation, extraction and concentration, and finally, instrumental analysis.

Caption: Standard workflow for analyzing this compound in water.

Detailed Protocol: Solid-Phase Extraction (SPE)

Causality: SPE is essential to isolate the analyte from the complex water matrix and concentrate it to a level detectable by the instrument. The choice of sorbent (e.g., C18 or a polymeric phase) is dictated by the analyte's polarity.

Methodology:

-

Cartridge Conditioning: Sequentially wash a 500 mg reversed-phase (RP-C18) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent. Do not allow the cartridge to go dry.

-

Sample Loading: Pass a 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

-

Drying: Dry the cartridge thoroughly by passing nitrogen gas or air through it for at least 30 minutes. This step is critical to remove residual water, which is incompatible with the subsequent organic elution solvent.

-

Elution: Elute the trapped this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as ethyl acetate or methanol.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Gold Standard Protocol: Isotope Dilution LC-MS/MS

Trustworthiness: This method is considered the gold standard because it employs a stable isotope-labeled internal standard (SIL-IS) of the analyte.[16] The SIL-IS is chemically identical to the analyte but has a different mass. It is added at the beginning of the sample preparation process and co-elutes with the native analyte. Any loss of analyte during extraction or any variation in instrument response (matrix effects) will affect the SIL-IS and the native analyte equally. The ratio of their signals remains constant, providing a highly accurate and precise quantification that self-validates the entire process.

Methodology:

-

Sample Preparation: Fortify a known volume of the water sample with a known concentration of the this compound SIL-IS before proceeding with the SPE protocol described in Section 4.3.

-

Chromatographic Separation (LC):

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a gradient from 10% B to 90% B over 10 minutes to separate this compound from other matrix components.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor ion to product ion transition for both the native analyte and its SIL-IS.

-

MRM Transitions:

-

This compound: e.g., Precursor m/z 202.1 -> Product m/z 146.0

-

SIL-IS (e.g., d5-labeled): e.g., Precursor m/z 207.1 -> Product m/z 151.0

-

-

-

Quantification: Calculate the concentration of the native analyte based on the ratio of its peak area to the peak area of the SIL-IS, using a calibration curve prepared with the same SIL-IS concentration.

Alternative Methodologies

While LC-MS/MS is preferred, other methods have been used for triazine analysis.

Table 3: Comparison of Analytical Methods for Triazine Metabolites

| Method | Limit of Detection (LOD) | Sample Preparation | Throughput | Justification |

|---|---|---|---|---|

| LC-MS/MS | Excellent (low ng/L)[16] | Moderate (SPE) | High | Gold standard for sensitivity and specificity; ideal for polar metabolites.[16][17] |

| GC-MS | Good (<0.02 µg/L)[16] | High (SPE + Derivatization)[18] | Moderate | Requires derivatization for polar metabolites, which adds time and potential for error.[17] |

| HPLC-DAD/UV | Fair (0.01 µg/L)[16] | Moderate (SPE) | High | Lacks the specificity of mass spectrometry; susceptible to matrix interferences. |

Section 5: Future Outlook and Research Needs

The study of this compound and other pesticide metabolites is an evolving field. Key areas requiring further investigation include:

-

Direct Toxicological Studies: Conducting specific chronic toxicity and endocrine disruption assays for this compound to reduce reliance on data from analogous compounds.

-

Mixture Toxicity: Assessing the synergistic or additive toxic effects of this compound in combination with its parent compound and other co-occurring water contaminants.

-

Advanced Analytical Techniques: Developing faster, field-deployable sensors or screening methods for rapid assessment of water quality.

Section 6: References

-

This compound | C7H12ClN5 | CID 5018112. (n.d.). PubChem. Retrieved from [Link]

-

Desethylterbuthylazine | C7H12ClN5 | CID 108201. (n.d.). PubChem. Retrieved from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Velisek, J., Stara, A., & Machova, J. (2016). Effects of the Terbuthylazine Metabolite Terbuthylazine-Desethyl on Common Carp Embryos and Larvae. Bulletin of environmental contamination and toxicology. Retrieved from [Link]

-

DISTRIBUTION OF PESTICIDES IN GROUNDWATER AND SURFACE WATER FLOOD-IMPACTED UNCONNECTED COMMUNITIES IN SOUTH TEXAS FOLLOWING HUR. (n.d.). TAMU-CC Repository. Retrieved from [Link]

-

Bottoni, P., Grenni, P., Barra Caracciolo, A., & Martinelli, A. (2008). Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. INIS-IAEA. Retrieved from [Link]

-

Rogozin, A., & Guzzella, L. (2012). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). ResearchGate. Retrieved from [Link]

-

Stara, A., et al. (2018). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). ResearchGate. Retrieved from [Link]

-

Stara, A., et al. (2016). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). Science of The Total Environment. Retrieved from [Link]

-

Element 2: Environmental Fate and Transport. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Moschet, C., et al. (2013). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. Environmental Toxicology and Chemistry. Retrieved from [Link]

-

Weber, E. J. (2004). Degradation of terbutylazine... by zero valent iron and electrochemical reduction. Environmental Pollution. Retrieved from [Link]

-

Occurrence, environmental impact and fate of pharmaceuticals in groundwater and surface water: a critical review. (n.d.). PubMed. Retrieved from [Link]

-

Pharmaceutical Occurrence in Groundwater and Surface Waters in Forests Land-Applied with Municipal Wastewater. (2015). PubMed Central. Retrieved from [Link]

-

Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (2021). MDPI. Retrieved from [Link]

-

Terbuthylazine (TBA) in Drinking-water. (2003). World Health Organization. Retrieved from [Link]

-

Degradation of pesticides. (n.d.). ALS Life Sciences. Retrieved from [Link]

-

Molecular and Biochemical Evidence of the Toxic Effects of Terbuthylazine and Malathion in Zebrafish. (2022). MDPI. Retrieved from [Link]

-

Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

-

Environmental Fate and Transport Processes. (n.d.). ITRC PFAS. Retrieved from [Link]

-

Tracking the Fate of Pharmaceuticals in the Environment. (n.d.). Cary Institute of Ecosystem Studies. Retrieved from [Link]

-

Advancements in the dominion of fate and transport of pharmaceuticals and personal care products in the environment—a bibliometric study. (2023). PubMed Central. Retrieved from [Link]

-

Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors. (2022). National Institutes of Health. Retrieved from [Link]

-

Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Retrieved from [Link]

-

Sebuthylazine | C9H16ClN5 | CID 23712. (n.d.). PubChem. Retrieved from [Link]

-

Cyanazine in Drinking-water. (1998). World Health Organization. Retrieved from [Link]

-

Deethylatrazine | C6H10ClN5 | CID 22563. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of pesticides | ALS Life Sciences | Europe [alsglobal.eu]

- 3. This compound | C7H12ClN5 | CID 5018112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the terbuthylazine metabolite terbuthylazine-desethyl on common carp embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. employees.csbsju.edu [employees.csbsju.edu]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Occurrence of Desethylsebutylazine in soil samples

An In-depth Technical Guide on the Occurrence and Analysis of Desethylterbuthylazine in Soil Samples

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Desethylterbuthylazine (DET), a principal degradation product of the triazine herbicide terbuthylazine. The guide is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring and risk assessment of herbicide residues in terrestrial environments. It details the formation of DET from its parent compound, elucidates its physicochemical properties influencing its environmental fate, and presents a robust, field-proven methodology for its extraction and quantification in soil matrices. The causality behind each experimental step is explained to ensure both technical accuracy and practical applicability.

Introduction: The Emergence of Desethylterbuthylazine as an Environmental Analyte

The widespread use of triazine herbicides in modern agriculture has led to increasing concern over the environmental fate of their degradation products. Terbuthylazine (TBA) has been widely adopted as a selective herbicide, often replacing atrazine in many regions.[1] Its application, however, results in the formation of various metabolites in the soil, among which Desethylterbuthylazine (DET) is of primary concern.

DET is formed through the microbial-mediated dealkylation of the parent terbuthylazine molecule.[2][3] This transformation significantly alters the compound's physicochemical properties. Notably, DET exhibits higher water solubility and weaker adsorption to soil organic matter compared to terbuthylazine.[1][4] This increased mobility enhances its potential to leach through the soil profile and contaminate groundwater resources, making its detection and quantification in soil a critical component of environmental monitoring programs.[1][5] This guide provides the foundational knowledge and detailed protocols necessary for the accurate assessment of DET in soil samples.

Formation and Environmental Fate of Desethylterbuthylazine

The persistence and transport of any chemical in the soil are governed by its intrinsic properties and its interaction with the soil environment. Understanding the transition from the parent compound to its metabolite is fundamental to predicting its environmental behavior.

Microbial Degradation Pathway of Terbuthylazine

The primary mechanism for the formation of Desethylterbuthylazine in soil is microbial degradation.[6] Soil microorganisms, including various bacteria (such as Arthrobacter sp. and Pseudomonas sp.) and fungi, utilize the ethyl side chain of the terbuthylazine molecule as a carbon source.[7] This process, known as N-dealkylation, removes the ethyl group, yielding DET. Further degradation can occur, leading to other metabolites like hydroxyterbuthylazine (through dechlorination) and eventually the cleavage of the triazine ring.[2][8]

Caption: Simplified degradation pathway of Terbuthylazine in soil.

Physicochemical Properties and Environmental Mobility

The structural change from terbuthylazine to DET has profound implications for its environmental mobility. The loss of the ethyl group increases the polarity of the molecule. A summary of key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Terbuthylazine and Desethylterbuthylazine

| Property | Terbuthylazine (Parent) | Desethylterbuthylazine (Metabolite) | Significance for Soil Occurrence |

| Molecular Formula | C₉H₁₆ClN₅[9] | C₇H₁₂ClN₅[10] | Affects molecular weight and polarity. |

| Molecular Weight | 229.71 g/mol [9] | 201.66 g/mol [10] | Lighter molecule may exhibit different transport dynamics. |

| Melting Point | 176 - 179 °C[11] | 142 - 144 °C[12] | Influences physical state in the environment. |

| log Kₒw (Octanol-Water Partition Coeff.) | 3.2[4] | 1.94[4] | Lower value for DET indicates lower lipophilicity and higher water solubility. |

| Water Solubility | Lower | Higher[1][4] | Higher solubility of DET increases its potential for leaching with soil water. |

| Soil Adsorption Coeff. (Kₒc) | Higher | Lower[1][4] | DET binds less strongly to soil organic matter, enhancing its mobility. |

| Soil Half-life (DT₅₀) | 73-138 days (Lab, 20-25°C)[8] | Variable, formation- and degradation-dependent | DET's persistence is linked to the degradation rate of the parent and its own stability. |

The key takeaway is that DET is a more mobile and less hydrophobic compound than its parent, terbuthylazine. This makes it more likely to be found in soil pore water and to be transported to deeper soil layers, posing a greater risk to groundwater.[1][4] Factors such as soil texture, organic matter content, pH, moisture, and temperature all influence the rate of degradation and the degree of mobility.[13][14]

Analytical Methodology for Desethylterbuthylazine in Soil

The accurate quantification of DET in soil requires a robust analytical workflow that ensures efficient extraction, removal of interfering matrix components, and sensitive, selective detection. The following protocol is a synthesized, self-validating system based on established methods for triazine analysis.

Rationale for Method Selection

The chosen methodology combines a reliable extraction technique with the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Extraction Solvent: A mixture of methanol and water is often used for triazine extraction from soil.[15] Methanol is effective at disrupting the analyte-soil matrix interactions, while water helps to desorb the more polar analytes like DET. Acetonitrile is another effective solvent, particularly for dealkylated metabolites.

-

Extraction Technique: Ultrasonic-assisted extraction (UAE) is employed to enhance the extraction efficiency by using cavitation to facilitate solvent penetration into the soil matrix.

-

Cleanup: Solid-Phase Extraction (SPE) with a C18 sorbent is a critical step. C18 is a non-polar stationary phase that retains the moderately non-polar triazines via hydrophobic interactions while allowing more polar, interfering compounds to be washed away.

-

Analytical Column: A reversed-phase C18 HPLC column is the standard for triazine analysis.[16][17] It separates compounds based on their hydrophobicity. To improve peak shape for basic compounds like triazines, the mobile phase is often acidified (e.g., with formic acid). This protonates residual silanol groups on the column's stationary phase, minimizing secondary ionic interactions that cause peak tailing.[18]

-

Detection: LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the detection of DET at trace levels (sub-µg/kg). It confirms the analyte's identity through the specific precursor-to-product ion transitions.[19][20]

Experimental Workflow Diagram

Sources

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on mobility and degradation pathways of terbuthylazine using lysimeters on a field scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. apvma.gov.au [apvma.gov.au]

- 9. Terbuthylazine [sitem.herts.ac.uk]

- 10. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Use of solid-phase extraction and high-performance liquid chromatography for the determination of triazine residues in water: validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. analusis.edpsciences.org [analusis.edpsciences.org]

Toxicological Profile of Desethylsebutylazine: A Technical Guide for Researchers

Executive Summary